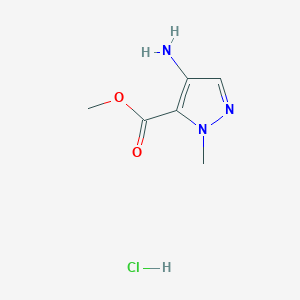![molecular formula C15H20N2O2 B1451606 [1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine CAS No. 1177293-44-5](/img/structure/B1451606.png)
[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine
Vue d'ensemble
Description
“2,4-Dimethoxybenzylamine” is a compound that can be used in various studies . It’s an amine nucleophile used to investigate the 1,4- reactivity of 5-bromo-2-indene-1-one . It can also be used in the synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence .
Synthesis Analysis
2,4-Dimethoxybenzylamine can be preprepared by reduction (NaBH4, BF3.OEt2, THF) of 2,4-dimethoxybenzonitrile .Molecular Structure Analysis
The molecular formula of 2,4-Dimethoxybenzylamine is C9H13NO2 .Physical And Chemical Properties Analysis
The refractive index of 2,4-Dimethoxybenzylamine is 1.549 (lit.) . It has a boiling point of 140 °C/1 mmHg (lit.) and a density of 1.113 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis of Oxazoles
[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine: can serve as an ammonia equivalent in the synthesis of 2,4,5-trisubstituted oxazoles . This process involves a tandem Ugi/Robinson-Gabriel reaction sequence, which is a concise method for constructing the oxazole ring, a core structure in many biologically active compounds .
Antibacterial Nucleoside Synthesis
This compound is utilized in the total synthesis of (-)-muraymycin D2 and its epimer. Muraymycin D2 is an antibacterial nucleoside natural product, and the synthetic route for this compound provides valuable insights into the development of new antibiotics .
Amide Derivatives of Uracil Polyoxin C
The compound is used in the two-step synthesis of amide derivatives of uracil polyoxin C (UPOC) methyl ester . The Ugi reaction plays a crucial role in this synthesis, which is significant for the development of anti-fungal agents .
Synthesis of Anti-HIV Agents
Researchers have employed this compound in the synthesis of N-hydroxythiourea , which is a precursor in the development of anti-HIV-1 agents. This highlights its potential role in creating treatments for viral infections .
Investigating Reactivity
As an amine nucleophile, it is used to investigate the 1,4-reactivity of 5-bromo-2-indene-1-one . This study is crucial for understanding the reactivity patterns of indene derivatives, which are important in medicinal chemistry .
Material Science Applications
The structural and vibrational properties of related compounds, such as 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione , have been extensively studied. These investigations are essential for the development of materials with specific optical and electronic properties .
Safety And Hazards
Propriétés
IUPAC Name |
[1-(2,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-7-12(9-16)11(2)17(10)14-6-5-13(18-3)8-15(14)19-4/h5-8H,9,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUHYPXQAWUQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)OC)OC)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(3-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B1451523.png)
![3-[(4-Fluorobenzyl)oxy]piperidine](/img/structure/B1451524.png)

![2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1451531.png)
![1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1451533.png)



![5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1451541.png)
![3-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451542.png)
![1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1451543.png)
![1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1451544.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine](/img/structure/B1451546.png)